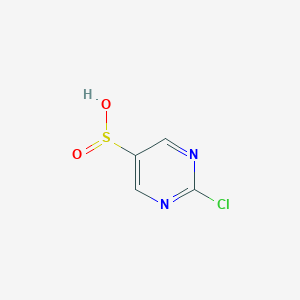

2-Chloropyrimidine-5-sulfinicacid

Description

BenchChem offers high-quality 2-Chloropyrimidine-5-sulfinicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyrimidine-5-sulfinicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H3ClN2O2S |

|---|---|

Molecular Weight |

178.60 g/mol |

IUPAC Name |

2-chloropyrimidine-5-sulfinic acid |

InChI |

InChI=1S/C4H3ClN2O2S/c5-4-6-1-3(2-7-4)10(8)9/h1-2H,(H,8,9) |

InChI Key |

MLPLKDNZJQZFKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)S(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Thermodynamic Stability of Pyrimidine-Based Sulfinic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Pyrimidine-based sulfinic acids are reactive intermediates of significant interest in medicinal chemistry and drug development. Their inherent instability, however, presents considerable challenges in their isolation and characterization, impeding a full understanding of their therapeutic potential. This technical guide provides a comprehensive exploration of the thermodynamic stability of these intriguing molecules. By integrating fundamental principles of sulfinic acid chemistry with the distinct electronic properties of the pyrimidine ring, this document offers a predictive framework for understanding their behavior. We delve into the primary degradation pathways, including disproportionation and oxidation, and propose experimental and analytical strategies for their study. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of pyrimidine-based sulfinic acid chemistry and unlock their potential in therapeutic innovation.

Introduction: The Convergence of Pyrimidine Scaffolds and Sulfinic Acid Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[4] The synthetic versatility of the pyrimidine ring has led to the development of drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Sulfinic acids, characterized by the R-S(O)OH functional group, are versatile synthetic intermediates. However, they are often transient species, susceptible to further oxidation or disproportionation.[5][6] The thermodynamic stability of a sulfinic acid is intricately linked to the electronic and steric nature of its organic substituent. While the chemistry of sulfenic acids in biological systems, particularly cysteine sulfenic acid, has been extensively studied, the specific class of pyrimidine-based sulfinic acids remains largely unexplored territory.[7] This guide aims to bridge this knowledge gap by providing a detailed analysis of the factors governing their stability.

The Electronic Landscape of the Pyrimidine Ring: A Key Determinant of Stability

The thermodynamic stability of a pyrimidine-based sulfinic acid is profoundly influenced by the electronic properties of the pyrimidine ring itself. The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3.[4] These nitrogen atoms are more electronegative than carbon, leading to a significant perturbation of the electron distribution within the ring.

Key Electronic Characteristics of the Pyrimidine Ring:

-

π-Deficient Nature : The presence of two electronegative nitrogen atoms results in a π-deficient aromatic system. This means the electron density in the π-system is lower compared to benzene.[4]

-

Electron-Withdrawing Effect : The nitrogen atoms exert a strong electron-withdrawing inductive effect, particularly at the C2, C4, and C6 positions.[4] These positions are significantly electron-deficient.

-

Relative Electron Density at C5 : The C5 position is less electron-deficient than the other carbon atoms in the ring and can undergo electrophilic substitution under certain conditions.[8]

This inherent electron-deficient character of the pyrimidine ring is anticipated to have a destabilizing effect on an attached sulfinic acid group. The electron-withdrawing nature of the ring will increase the electrophilicity of the sulfur atom in the sulfinic acid, making it more susceptible to nucleophilic attack and disproportionation.

Predicted Degradation Pathways of Pyrimidine-Based Sulfinic Acids

Based on the established chemistry of aromatic sulfinic acids, two primary degradation pathways are predicted for pyrimidine-based sulfinic acids: disproportionation and oxidation.

Disproportionation: A Self-Destructive Pathway

Disproportionation is a common decomposition route for sulfinic acids, yielding a sulfonic acid and a thiosulfonate.[5] The reaction is typically second-order with respect to the sulfinic acid concentration.[9] For aromatic sulfinic acids, electron-withdrawing substituents on the aromatic ring have been shown to retard the rate of disproportionation.[9] This suggests that while the electron-deficient pyrimidine ring may inherently destabilize the sulfinic acid, the effect on the rate of disproportionation could be more complex.

The proposed mechanism for the disproportionation of a generic pyrimidine-based sulfinic acid is outlined below:

Caption: Predicted disproportionation of a pyrimidine-based sulfinic acid.

Oxidation: The Inevitable Progression

Sulfinic acids are readily oxidized to the more stable sulfonic acids. This oxidation can occur in the presence of various oxidizing agents, including atmospheric oxygen, particularly under harsh conditions. The electron-deficient nature of the pyrimidine ring may render the sulfinic acid sulfur atom more susceptible to oxidation.

Caption: Oxidation of a pyrimidine-based sulfinic acid to a sulfonic acid.

Experimental Workflow for Assessing Stability

A systematic experimental approach is crucial for quantifying the thermodynamic stability of a pyrimidine-based sulfinic acid. The following workflow outlines a comprehensive strategy.

Caption: Experimental workflow for stability assessment.

Synthesis and In Situ Generation

Given their likely instability, pyrimidine-based sulfinic acids are best generated in situ for immediate analysis. A common synthetic route involves the controlled oxidation of the corresponding pyrimidine thiol.[10]

Protocol: In Situ Generation of Pyrimidine-2-sulfinic Acid

-

Dissolution of Thiol: Dissolve pyrimidine-2-thiol (1 equivalent) in a suitable inert solvent (e.g., acetonitrile, dichloromethane) at a low temperature (e.g., 0 °C).

-

Preparation of Oxidant: Prepare a solution of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1 equivalent), in the same solvent, also cooled to 0 °C.

-

Controlled Addition: Slowly add the m-CPBA solution to the pyrimidine-2-thiol solution with vigorous stirring, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or rapid HPLC-MS analysis to observe the formation of the sulfinic acid and minimize over-oxidation to the sulfonic acid.

-

Immediate Use: The resulting solution containing the pyrimidine-2-sulfinic acid should be used immediately for stability studies.

Analytical Methodologies for Stability Assessment

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for monitoring the disappearance of the sulfinic acid and the appearance of degradation products over time. A reversed-phase C18 column is typically suitable.

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the sulfinic acid and the identification of its degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm elemental compositions.

Trapping Experiments: To elucidate the degradation mechanism, trapping agents can be added to the reaction mixture. For instance, the addition of a thiol can trap the sulfinyl sulfone intermediate in the disproportionation pathway, forming a mixed disulfide that can be detected by LC-MS.

Data Presentation and Interpretation

The data obtained from the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative HPLC Data for Stability Analysis of a Hypothetical Pyrimidine-2-sulfinic Acid at 25 °C

| Time (minutes) | Peak Area of Pyrimidine-2-sulfinic Acid | Peak Area of Pyrimidine-2-sulfonic Acid | Peak Area of Pyrimidine-2-thiosulfonate |

| 0 | 1,000,000 | 0 | 0 |

| 15 | 750,000 | 120,000 | 80,000 |

| 30 | 550,000 | 230,000 | 150,000 |

| 60 | 300,000 | 400,000 | 250,000 |

| 120 | 100,000 | 600,000 | 350,000 |

From such data, the degradation kinetics can be determined by plotting the natural logarithm of the sulfinic acid concentration (or peak area) versus time. The slope of this plot will yield the first-order rate constant for the degradation.

Strategies for Stabilization

While inherently reactive, the stability of pyrimidine-based sulfinic acids can be enhanced through several strategies:

-

pH Control: Maintaining the sulfinic acid in its salt form (sulfinate) by adjusting the pH to be above its pKa can increase its stability by reducing the likelihood of proton-catalyzed decomposition.

-

Low Temperature: As with most chemical reactions, storing and handling pyrimidine-based sulfinic acids at low temperatures will significantly slow down their degradation rates.

-

Inert Atmosphere: To prevent oxidation, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Structural Modification: The introduction of electron-donating groups onto the pyrimidine ring could potentially increase the stability of the sulfinic acid by reducing the electrophilicity of the sulfur atom.

Conclusion and Future Perspectives

The thermodynamic stability of pyrimidine-based sulfinic acids is a critical parameter that dictates their viability as intermediates in drug discovery and development. This guide has provided a theoretical framework for understanding their stability, grounded in the electronic properties of the pyrimidine ring and the known reactivity of sulfinic acids. The predicted degradation pathways of disproportionation and oxidation, along with the proposed experimental workflows for stability assessment, offer a roadmap for researchers in this field.

Future research should focus on the synthesis and isolation of a variety of pyrimidine-based sulfinic acids with different substitution patterns to experimentally validate the predictions made in this guide. A deeper understanding of their stability and reactivity will undoubtedly pave the way for the rational design of novel pyrimidine-based therapeutics that harness the unique chemical properties of the sulfinic acid functional group.

References

-

Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

- Kice, J. L., Hampton, D. C., & Fitzgerald, A. (1965). The Effect of Structure on the Rate of Disproportionation of Aromatic Sulfinic Acids. Journal of the American Chemical Society, 87(14), 3073-3078.

-

Perpusnas. (2025, December 4). Pyrimidine Structure: Unlocking The Secrets Of This Key Molecule. [Link]

-

Ghezzo, M. R., et al. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 23(5), 1056. [Link]

- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Kondo, K., Aoi, H., & Takemoto, K. (1973). Synthesis of Sulfonic Acid Derivatives of Purine and Pyrimidine. Chemistry Letters, 2(11), 1171-1174.

-

MDPI. (2023, February 28). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

Oregon State University. (n.d.). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. [Link]

-

Gauthier, D. R., Jr., & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(22), 5994–5997. [Link]

-

ResearchGate. (2019, February 13). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

-

Taylor & Francis Online. (2009, September 21). Electrochemical Oxidation of Catechols in the Presence of Pyrimidine-2-thiol: Application to Electrosynthesis. [Link]

-

Chinese Journal of Organic Chemistry. (2025). Sulfonic acid/amine-pyrimidine compounds with biological activity and target products 1. [Link]

-

Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605-610. [Link]

-

ChemSynthesis. (2025, May 20). 2-amino-5-pyrimidinesulfonic acid. [Link]

-

IISTE. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

-

Kice, J. L., Hampton, D. C., & Fitzgerald, A. (1965). The Effect of Structure on the Rate of Disproportionation of Aromatic Sulfinic Acids. Semantic Scholar. [Link]

-

ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry, 31(11), 3561-3567. [Link]

-

Springer. (2012, April 26). Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. [Link]

-

ACS Publications. (2008, January 26). Electrochemical Oxidation of 2-Pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. [Link]

-

ACS Publications. (2001, November 1). Transients of the Oxidation of Pyrimidines with SO4•-: Structure and Reactivity of the Resulting Radicals. [Link]

-

ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... [Link]

-

GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

MDPI. (2022, November 23). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

GSC Advanced Research and Reviews. (2024, July 11). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

Taylor & Francis Online. (2006, December 19). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. [Link]

-

ACS Publications. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]

-

ResearchGate. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

- Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scialert.net [scialert.net]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]

Strategic Utilization of 2-Chloropyrimidine-5-sulfinic Acid in Drug Design

Topic: Applications of 2-Chloropyrimidine-5-sulfinic acid in medicinal chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Amphiphilic Scaffold

In the landscape of fragment-based drug discovery (FBDD), 2-chloropyrimidine-5-sulfinic acid (and its stable sodium salt) represents a high-value "amphiphilic" building block. Its utility stems from its dual reactivity profile: it possesses an electrophilic site at C2 (activated for SNAr) and a nucleophilic sulfur center at C5.

This guide details the strategic application of this scaffold, moving beyond simple substitution to its role in constructing covalent kinase inhibitors , metabolically stable sulfones , and next-generation sulfonamides .

Structural Utility & Reactivity Profile

The molecule’s power lies in the electronic interplay between the pyrimidine ring and the sulfur moiety.

The Electronic Push-Pull

-

C2-Position (Electrophilic): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyrimidine ring, further deactivated by the electron-withdrawing sulfur group at C5, makes C2 susceptible to displacement by amines, thiols, and alkoxides.

-

C5-Position (Nucleophilic): As a sulfinate (R-SO2-), the sulfur atom is a soft nucleophile. It reacts readily with alkyl halides (S-alkylation) to form sulfones, or can be oxidized to sulfonyl chlorides for sulfonamide synthesis.

Stability Warning (Expert Insight)

Critical Operational Note: The free acid form (2-chloropyrimidine-5-sulfinic acid) is relatively unstable and prone to disproportionation (to thiosulfonates and sulfonic acids) or desulfinylation upon prolonged storage.

Best Practice: Always handle and store this reagent as the Sodium 2-chloropyrimidine-5-sulfinate salt. Generate the acidic species in situ only if strictly necessary for a specific mechanistic requirement.

Key Transformations in Drug Design

Pathway A: Synthesis of Pyrimidine Sulfones (Metabolic Stabilizers)

Sulfones are "chemical chameleons"—they act as bioisosteres for carbonyls and improve metabolic stability compared to sulfides. The sulfinate anion allows for direct S-alkylation.

-

Mechanism: SN2 displacement of alkyl halides.

-

Application: Installing solubilizing groups or hydrophobic tails without using transition metals.

Pathway B: Covalent Warhead Construction

This is the most potent application. By converting the C5-sulfinate to a sulfone (R-SO2R'), the electron-withdrawing capacity of the ring is maximized. This hyper-activates the C2-chlorine, turning the molecule into a cysteine-targeting warhead .

-

Target: Non-catalytic cysteines in kinase active sites (e.g., EGFR, BTK).

-

Mechanism: The protein cysteine attacks C2, displacing the chlorine (SNAr).

Pathway C: Sulfonamide Synthesis (S-N Bond Formation)

Sulfonamides are classic pharmacophores. The sulfinate can be converted via two sub-pathways:

-

Oxidative Chlorination: Sulfinate

Sulfonyl Chloride -

Direct Coupling: Iodine-mediated coupling with amines (Metal-free).

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the sodium sulfinate salt.

Figure 1: Divergent synthesis pathways from the sulfinate core. Note the progression from stable salt to bioactive scaffolds.

Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol 1: Synthesis of Pyrimidine Sulfones (S-Alkylation)

Context: Installing a solubilizing methyl-piperazine tail.

-

Reagents: Sodium 2-chloropyrimidine-5-sulfinate (1.0 eq), 1-(2-chloroethyl)-4-methylpiperazine (1.2 eq), DMF (0.5 M).

-

Procedure:

-

Why this works: The sodium salt is sufficiently nucleophilic in polar aprotic solvents (DMF/DMSO) to displace primary alkyl halides. No transition metal catalyst is required.

Protocol 2: One-Pot Sulfonamide Synthesis (Oxidative)

Context: Avoiding the unstable sulfonyl chloride isolation.

-

Reagents: Sodium 2-chloropyrimidine-5-sulfinate (1.0 eq), N-chlorosuccinimide (NCS, 1.1 eq), Amine (1.2 eq), Pyridine (2.0 eq), DCM.

-

Procedure:

-

Step A (Activation): Suspend sulfinate and NCS in DCM at 0 °C. Stir for 1 hour. The suspension will change consistency as NaCl precipitates and the sulfonyl chloride forms in solution.

-

Step B (Coupling): Add the amine and pyridine dropwise at 0 °C.

-

Warm to room temperature and stir for 2 hours.

-

Quench: Add 1M HCl (aq) to remove pyridine and unreacted amine.

-

-

Safety Note: Do not isolate the 2-chloropyrimidine-5-sulfonyl chloride if possible; it is prone to hydrolysis and thermal decomposition.

Advanced Application: Covalent Kinase Inhibitors

The most sophisticated use of this scaffold is in Targeted Covalent Inhibitors (TCIs) . The logic is to use the C5-sulfone to activate the C2-chlorine, allowing a specific cysteine residue on a protein to perform the displacement.

Mechanism of Action (Cysteine Targeting)

Figure 2: The kinetic mechanism of covalent inhibition. The C5-sulfone group lowers the energy barrier for the Cysteine attack at Step 2 -> 3.

Data Summary: Reactivity Tuning

| Substituent at C5 | Reactivity of C2-Cl (SNAr) | Biological Half-Life (t1/2) | Application |

|---|---|---|---|

| -H | Low | Hours | Reversible Inhibitors |

| -SO2Me (Sulfone) | High | Minutes | Covalent Warheads |

| -SO2NHR (Sulfonamide) | Moderate | Variable | H-Bonding Ligands |

References

-

BenchChem. (2025).[3][4] Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry. Link

-

National Institutes of Health (NIH). (2023). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Link(Generalized reference for sulfur scaffolds)

-

Gauthier, D. R., & Yoshikawa, N. (2016).[2] A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters. Link

-

Shyam, P. K., & Jang, H.-Y. (2017).[5] Synthesis of Sulfones and Sulfonamides via Sulfinate Anions. Journal of Organic Chemistry. Link

-

MedChemExpress. (2024). 2-Chloropyrimidine-5-carboxylic acid and derivatives: Product Data. Link

Sources

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates [organic-chemistry.org]

pKa values and acidity of 2-Chloropyrimidine-5-sulfinic acid

An In-Depth Technical Guide to the Acidity and pKa of 2-Chloropyrimidine-5-sulfinic Acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a molecule's physicochemical properties are not merely data points; they are foundational pillars upon which its therapeutic potential is built. Among these, the acid dissociation constant (pKa) stands as a critical parameter, governing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 2-chloropyrimidine-5-sulfinic acid. As no direct experimental pKa value for this compound is readily available in the current literature, this document serves as both a theoretical exploration and a practical handbook for its determination. Herein, we will dissect the structural nuances that dictate its acidity and provide comprehensive, field-proven protocols for its empirical measurement and computational prediction. This is not just a document of methods, but a guide to understanding the 'why' behind the 'how', empowering researchers to confidently and accurately characterize this and other novel chemical entities.

Theoretical Framework: Unpacking the Acidity of 2-Chloropyrimidine-5-sulfinic Acid

The acidity of 2-chloropyrimidine-5-sulfinic acid is a composite of the influences from its constituent parts: the pyrimidine ring and the sulfinic acid functional group. A robust understanding of these influences is paramount for predicting its behavior in a biological milieu.

The Intrinsic Acidity of the Sulfinic Acid Group

Sulfinic acids (RSO₂H) occupy a unique acidic niche, generally being stronger than their carboxylic acid counterparts but weaker than the corresponding sulfonic acids (RSO₃H).[1] For instance, the pKa of benzenesulfinic acid is approximately 2.76, while benzoic acid has a pKa of 4.2.[1] This enhanced acidity relative to carboxylic acids stems from the electron-withdrawing nature of the sulfinyl group and the stability of the resultant sulfinate anion.

The Electronic Influence of the 2-Chloropyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron-withdrawing character is further amplified by the presence of a chlorine atom at the 2-position. The inductive effect of these features is expected to significantly influence the acidity of the sulfinic acid moiety at the 5-position. Electron-withdrawing groups stabilize the conjugate base by delocalizing the negative charge, thereby increasing the acidity of the parent molecule.[2][3] Therefore, it is reasonable to hypothesize that 2-chloropyrimidine-5-sulfinic acid will be a stronger acid than benzenesulfinic acid.

Predicted pKa Estimation

Based on the aforementioned electronic effects, we can anticipate the pKa of 2-chloropyrimidine-5-sulfinic acid to be lower than that of benzenesulfinic acid (pKa ≈ 2.76). A precise value, however, necessitates either experimental determination or high-level computational modeling, both of which will be detailed in the subsequent sections of this guide.

The ionization equilibrium of 2-chloropyrimidine-5-sulfinic acid is depicted below:

Caption: Ionization equilibrium of 2-chloropyrimidine-5-sulfinic acid.

Experimental Determination of pKa

The empirical determination of a pKa value is the gold standard. The following protocols are designed to be self-validating and robust.

Potentiometric Titration: A High-Precision Approach

Potentiometric titration is a highly accurate method for pKa determination, relying on the measurement of pH changes in a solution upon the incremental addition of a titrant.[4]

2.1.1. Causality Behind Experimental Choices

-

Inert Atmosphere: Sulfinic acids can be susceptible to oxidation.[1] Performing the titration under an inert atmosphere (e.g., nitrogen or argon) is a critical step to prevent the formation of the corresponding sulfonic acid, which would introduce significant error into the measurement.

-

Ionic Strength Adjustment: Maintaining a constant ionic strength is crucial as the activity of ions in solution can affect pH measurements. A background electrolyte, such as potassium chloride, is used for this purpose.[5]

-

Co-solvent for Poorly Soluble Compounds: If the analyte has low aqueous solubility, a co-solvent like methanol can be used. However, it is imperative to note that this will yield an apparent pKa (pKaapp) specific to that solvent mixture. Extrapolation to aqueous pKa is possible but requires a series of measurements at different co-solvent concentrations.[4]

2.1.2. Step-by-Step Protocol for Potentiometric Titration

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[5]

-

Reagent Preparation:

-

Analyte Solution: Prepare a ~1 mM solution of 2-chloropyrimidine-5-sulfinic acid in deionized water (or a suitable co-solvent system).

-

Titrant: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH). Ensure it is carbonate-free.

-

Ionic Strength Adjuster: Prepare a 0.15 M solution of potassium chloride (KCl).[5]

-

-

Titration Setup:

-

In a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), add a known volume (e.g., 20 mL) of the analyte solution.

-

Add the necessary volume of the KCl solution to maintain constant ionic strength.

-

Begin purging the solution with nitrogen and continue to do so throughout the titration.[6]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

-

Titration Procedure:

-

Allow the initial pH to stabilize and record the value.

-

Add small, precise increments of the 0.1 M NaOH titrant.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Complementary Method

This method is particularly useful for compounds with a chromophore near the ionization site, as the UV-Vis spectrum will change with pH.[7]

2.2.1. Step-by-Step Protocol for UV-Vis Spectrophotometry

-

Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range around the estimated pKa (e.g., from pH 1 to 5).

-

Prepare Analyte Stock Solution: Prepare a concentrated stock solution of 2-chloropyrimidine-5-sulfinic acid in a suitable solvent (e.g., methanol).

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the analyte stock solution to ensure the same total analyte concentration in each measurement.

-

Record the UV-Vis spectrum for each solution.

-

-

Data Analysis:

Computational pKa Prediction

In silico methods provide a powerful means to predict pKa values, offering insights that can guide experimental design. Density Functional Theory (DFT) combined with a continuum solvation model is a robust approach.[9]

Causality Behind Computational Choices

-

Choice of Functional and Basis Set: The B3LYP functional is a widely used and well-validated hybrid functional for such calculations.[10] A basis set with diffuse functions, such as 6-311+G(d,p), is essential to accurately describe the charge distribution in the anion.

-

Solvation Model: An implicit solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is necessary to account for the bulk effects of the solvent (water).[10]

-

Thermodynamic Cycle: A direct calculation of the dissociation in solution is computationally expensive. A thermodynamic cycle (also known as a Born-Haber cycle) is a more efficient and common approach.

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

Build the 3D structures of both the protonated (acid) and deprotonated (anion) forms of 2-chloropyrimidine-5-sulfinic acid.

-

Perform geometry optimizations in the gas phase using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform single-point energy calculations in the solvent (water) using a continuum solvation model (e.g., IEFPCM). This will yield the solvation free energies of the acid and the anion.

-

-

pKa Calculation:

-

The pKa is calculated using the following equation: pKa = (Gsolv(A⁻) - Gsolv(HA) + G*solv(H⁺)) / (RT ln(10)) Where:

-

G*solv(A⁻) is the free energy of the anion in solution.

-

G*solv(HA) is the free energy of the acid in solution.

-

G*solv(H⁺) is the free energy of the proton in solution (a well-established literature value is typically used).

-

R is the gas constant, and T is the temperature in Kelvin.

-

-

Caption: Workflow for computational pKa prediction using DFT.

Data Summary and Interpretation

The following table summarizes the pKa values of relevant compounds to provide context for the expected acidity of 2-chloropyrimidine-5-sulfinic acid.

| Compound | Functional Group | pKa Value | Rationale for Relevance |

| Benzoic Acid | Carboxylic Acid | ~4.20[1] | Common aromatic acid for comparison. |

| Benzenesulfinic Acid | Sulfinic Acid | ~2.76[1][11] | Key reference compound; aromatic sulfinic acid. |

| Benzenesulfonic Acid | Sulfonic Acid | ~-6.5[1] | Demonstrates the high acidity of sulfonic acids. |

| 2-Chloropyrimidine-5-sulfinic Acid | Sulfinic Acid | Predicted < 2.76 | The electron-withdrawing pyrimidine ring and chloro substituent are expected to increase acidity relative to benzenesulfinic acid. |

Conclusion

The determination of the pKa of 2-chloropyrimidine-5-sulfinic acid is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this challenge, from theoretical underpinnings to detailed, practical protocols for both experimental and computational determination. The strong electron-withdrawing nature of the 2-chloropyrimidine moiety suggests a pKa value lower than that of benzenesulfinic acid, indicating that it is a relatively strong organic acid. By employing the rigorous methodologies outlined herein, researchers can obtain a precise and accurate pKa value, thereby enabling a more profound understanding of this molecule's pharmacokinetic and pharmacodynamic properties.

References

A complete list of all sources cited in this guide is provided below.

- Phenylsulfinic acid. (n.d.). In ChemEurope.

-

Phenylsulfinic acid. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

- Benzenesulfonic Acid. (n.d.). In RÖMPP Online.

-

pKa values. (n.d.). In Stenutz. Retrieved February 15, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]

-

Benzenesulfinic acid. (n.d.). In PubChem. Retrieved February 15, 2026, from [Link]

-

Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. (n.d.). In CORE. Retrieved February 15, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (2012). PMC. Retrieved February 15, 2026, from [Link]

-

The pKa's of Aromatic Sulfinic Acids. (1956). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH- Dependent Redox Potentials. (2021). ACS Omega. Retrieved February 15, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 15, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved February 15, 2026, from [Link]

-

Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. (2020). ChemistryOpen. Retrieved February 15, 2026, from [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. Retrieved February 15, 2026, from [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Physical Chemistry Au. Retrieved February 15, 2026, from [Link]

-

How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. Retrieved February 15, 2026, from [Link]

-

The final UV-Vis method for the pKa determination. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research. Retrieved February 15, 2026, from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). Retrieved February 15, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved February 15, 2026, from [Link]

-

Theoretical prediction of pKa values of seleninic, selenenic, sulfinic, and carboxylic acids by quantum-chemical methods. (2010). PubMed. Retrieved February 15, 2026, from [Link]

Sources

- 1. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ishigirl.tripod.com [ishigirl.tripod.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Theoretical prediction of pKa values of seleninic, selenenic, sulfinic, and carboxylic acids by quantum-chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pKa values [stenutz.eu]

A Technical Guide to the Safe Handling and Application of 2-Chloropyrimidine-5-sulfinic Acid

Introduction

2-Chloropyrimidine-5-sulfinic acid is a specialized heterocyclic compound featuring a pyrimidine core, a reactive chlorine atom, and a sulfinic acid functional group. This unique combination of moieties makes it a valuable, yet reactive, intermediate in medicinal chemistry and drug development. Pyrimidine scaffolds are central to the structure of DNA and RNA and are found in numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The presence of the 2-chloro group provides a site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyrimidine chemistry for building molecular complexity.[3][4][5] The sulfinic acid group, while less common than its sulfonic acid counterpart, offers distinct reactivity for creating sulfones and sulfonamides, which are also prevalent in pharmaceuticals.[6][7][8]

This guide provides an in-depth analysis of the safety, handling, and application of 2-Chloropyrimidine-5-sulfinic acid, designed for researchers and professionals in the field. It moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the compound's inherent chemical reactivity.

Chemical & Physical Properties

A thorough understanding of a compound's physical properties is the foundation of safe laboratory practice. The data for 2-Chloropyrimidine-5-sulfinic acid is not extensively published; therefore, properties are estimated based on structurally related compounds and general chemical principles.

| Property | Value | Source / Rationale |

| Molecular Formula | C₄H₃ClN₂O₂S | Calculated |

| Molecular Weight | 178.60 g/mol | Calculated |

| Appearance | Expected to be a white to off-white or yellowish solid. | Analogy to similar compounds like 2-chloropyrimidine-5-sulfonyl chloride and other sulfinic acids.[9] |

| Melting Point | Not available. Sulfinic acids can decompose upon heating.[10] | Caution is advised when heating this compound. |

| Solubility | Likely soluble in alkaline aqueous solutions and polar organic solvents (e.g., DMF, DMSO). | General property of sulfinic acids.[10] |

| Stability | Potentially unstable. Sulfinic acids are susceptible to oxidation to sulfonic acids and disproportionation.[10][11] | Store under inert gas, protected from air and moisture. |

Reactivity and Mechanistic Insights

The reactivity of 2-Chloropyrimidine-5-sulfinic acid is dominated by two key features: the electron-deficient pyrimidine ring and the sulfinic acid group.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is highly activated towards nucleophilic attack. The chlorine atom at the C2 position is an excellent leaving group. This makes the compound highly reactive with a wide range of nucleophiles, such as amines, thiols, and alcohols, to form substituted pyrimidines.[3][5][12][13] This reactivity is fundamental to its utility as a building block in drug discovery.[1][14]

-

Sulfinic Acid Chemistry: Sulfinic acids are moderately stable intermediates between thiols and sulfonic acids. They can undergo several important reactions:

-

Oxidation: Easily oxidized by air or other oxidizing agents to the corresponding sulfonic acid. This is a common decomposition pathway.[11]

-

Alkylation/Addition: The sulfinate anion is a soft nucleophile that can react with alkyl halides to form sulfones.[15]

-

Instability: Some sulfinic acids are unstable and may disproportionate into a sulfonic acid and other sulfur-containing compounds.[10]

-

The combination of these reactive centers necessitates careful handling to prevent unwanted side reactions and ensure the integrity of the material.

Comprehensive Safety & Handling Protocols

Given the reactive nature of this compound, a standard SDS should be considered a starting point. The following sections provide a deeper, experience-based guide to its safe management.

Hazard Identification & Personal Protective Equipment (PPE)

While a specific GHS classification is not available, based on analogous structures (e.g., 2-chloropyrimidines, sulfonyl chlorides, and carboxylic acid derivatives), the following hazards should be assumed:[9][16][17][18]

-

Skin Corrosion/Irritation (Assumed Category 1B or 2): The acidic nature of the sulfinic acid and the reactivity of the chloropyrimidine moiety suggest it will be corrosive or irritating upon skin contact.[18][19]

-

Serious Eye Damage/Irritation (Assumed Category 1 or 2): As with most reactive acid-like compounds, severe eye damage is a significant risk.[16][17]

-

Acute Toxicity (Oral): Structurally related 2-chloropyrimidine is classified as harmful if swallowed.[18]

Mandatory PPE:

-

Gloves: Nitrile or neoprene gloves. Double-gloving is recommended when handling the solid.

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Lab Coat: A flame-resistant lab coat must be worn.

-

Respiratory Protection: Use in a certified chemical fume hood. If weighing outside of an enclosure, a properly fitted N95 or higher respirator is required.

Storage and Stability Management

Proper storage is critical to prevent degradation.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation of the sulfinic acid group.

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is advisable to slow decomposition.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[20]

Step-by-Step Handling and Dispensing Protocol

This protocol is designed as a self-validating system to minimize exposure and preserve compound integrity.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the hood.

-

Have waste containers for solid and liquid waste clearly labeled and ready.

-

Locate the nearest emergency shower and eyewash station.

-

-

Inert Atmosphere Transfer:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

If possible, perform the transfer in a glove box.

-

If a glove box is not available, briefly flush the container with a gentle stream of inert gas (e.g., argon) before sealing it again.

-

-

Weighing:

-

Tare a clean, dry vial on the balance.

-

Quickly add the desired amount of 2-Chloropyrimidine-5-sulfinic acid to the vial.

-

Minimize the time the container is open.

-

Re-seal the main container tightly, flush with inert gas if possible, and return to storage.

-

-

Dissolution:

-

Add the solvent to the vial containing the weighed solid inside the fume hood.

-

Cap the vial and mix using a vortex or sonicator until dissolved.

-

-

Cleanup:

-

Wipe down the spatula and work surface with a damp cloth or paper towel, disposing of it in the solid waste container.

-

Wash all glassware promptly.

-

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Spill:

-

Evacuate the area.

-

Wear full PPE, including respiratory protection.

-

Cover the spill with a neutral absorbent material (e.g., vermiculite or sand).

-

Carefully sweep the material into a labeled waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Visualizing Safe Handling Workflows

A logical workflow is essential for handling reactive and potentially hazardous chemicals. The following diagram outlines the critical decision points and steps from receiving the chemical to its final use.

Caption: A workflow for the safe handling of reactive chemical powders.

Conclusion

2-Chloropyrimidine-5-sulfinic acid is a potent reagent for drug discovery, offering access to novel chemical matter. However, its inherent reactivity demands more than a cursory glance at a safety data sheet. By understanding the underlying principles of its reactivity—the SNAr susceptibility of the chloropyrimidine core and the instability of the sulfinic acid group—researchers can implement robust handling and storage protocols. This guide provides the framework for such a system, emphasizing foresight, control, and preparedness to ensure both the safety of the scientist and the integrity of the experiment.

References

- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Vertex AI Search.

- Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation.

- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). [Source name unavailable].

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkat USA.

- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (2025). Benchchem.

- Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate.

- General procedures for the purification of Sulfonic acids and Sulfinic acids. (n.d.). Chempedia.

- Buy 2-Chloropyrimidine-5-sulfonamide | 1155080-09-3. (2023, August 16). Smolecule.

- Sulfinic Acids and Derivatives. (n.d.). ResearchGate.

- SAFETY DATA SHEET - 2-Chloropyrimidine-5-carboxylic acid, 97%. (2023, October 11). Fisher Scientific.

- Method for preparation of sulfinic acids. (1976, April 13). Google Patents.

- SAFETY DATA SHEET - 2-Chloropyrimidine. (2025, November 7). Sigma-Aldrich.

- Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. (n.d.). Organic Chemistry Portal.

- 2-chloro-pyrimidine-5-sulfonyl chloride. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Chloropyrimidine. (2025, December 19). Fisher Scientific.

- 2-Chloropyrimidine-5-sulfonyl chloride. (n.d.). CymitQuimica.

- 2-Chloro-pyrimidine-5-carboxylic acid. (n.d.). Chem-Impex.

- SAFETY DATA SHEET - 2-Chloro-5-hydroxypyrimidine. (2025, June 2). Tokyo Chemical Industry.

- 2-Chloropyrimidine-5-carboxylic acid. (n.d.). PubChem.

- Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014, September 25). PubMed.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.

- 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023, June 26). Ossila.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). [Source name unavailable].

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, March). ResearchGate.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Chloropyrimidine-5-sulfonamide | 1155080-09-3 [smolecule.com]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 11. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]

- 12. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.nl [fishersci.nl]

- 17. tcichemicals.com [tcichemicals.com]

- 18. downloads.ossila.com [downloads.ossila.com]

- 19. capitalresin.com [capitalresin.com]

- 20. fishersci.com [fishersci.com]

Reactivity Trends of Electron-Deficient Heterocyclic Sulfinic Acids

This guide serves as a technical blueprint for leveraging electron-deficient heterocyclic sulfinic acids (e.g., pyridine-, pyrimidine-, and pyrazine-sulfinates) in advanced organic synthesis. It moves beyond basic definitions to explore the mechanistic nuances that drive their reactivity in radical functionalization and transition-metal catalysis.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The "Desulfinative" Imperative

Electron-deficient heterocyclic sulfinates represent a paradox in reactivity: they are kinetically stable enough to be isolated as salts (Zn, Na, Li) yet thermodynamically primed to extrude sulfur dioxide (

For the drug developer, these reagents solve two critical problems:

-

Late-Stage Functionalization (LSF): They serve as "innate" radical precursors for Minisci-type alkylations without requiring pre-functionalized handles.

-

Desulfitative Cross-Coupling: They act as shelf-stable nucleophiles that bypass the instability of 2-pyridyl boronic acids (protodeboronation).

Structural Dynamics & Stability Profiles

The electron-withdrawing nature of the heterocycle (e.g., 2-pyridine, 4-pyrimidine) dramatically alters the electronic character of the sulfinate moiety compared to phenyl sulfinates.

The Stability Spectrum

Electron deficiency pulls electron density from the sulfur atom, strengthening the C-S bond against spontaneous homolysis but making the system highly susceptible to oxidative desulfinylation.

| Feature | Electron-Rich (e.g., Phenyl) | Electron-Deficient (e.g., 2-Pyridyl) | Impact on Reactivity |

| C-S Bond Strength | Moderate | High (due to | Pyridyl sulfinates are harder to desulfinylate thermally but easier oxidatively. |

| Oxidation Potential | Low ( | Higher ( | Requires stronger oxidants (e.g., TBHP) to trigger radical formation. |

| Coordination | Monodentate | Bidentate (N, O chelation) | N-atom facilitates formation of stable 5-membered chelate rings with metals (Zn, Pd). |

| Acid Stability | Stable as free acid | Unstable (prone to disproportionation) | Must be stored as salts (Zn, Na) to prevent |

The Chelation Effect

In zinc salts (Baran Diversinates™), the heterocyclic nitrogen coordinates to the zinc center, creating a rigid, polymeric lattice. This "self-protection" mechanism renders them bench-stable, unlike their hygroscopic sodium counterparts.

Reactivity Mode A: Radical Precursors (The "Diversinate" System)

The most prolific application of these reagents is in the Minisci-type C-H functionalization of heteroarenes.[1] Unlike carboxylic acids (which require Ag(I) and persulfates), zinc sulfinates generate radicals via a "soft" oxidative mechanism.

Mechanistic Pathway

The reaction proceeds via a Single Electron Transfer (SET) oxidation of the sulfinate anion, followed by rapid

Figure 1: Oxidative radical generation pathway for zinc sulfinates.

Protocol: Innate C-H Functionalization

Objective: Trifluoromethylation of a drug-like scaffold using Zinc Trifluoromethanesulfinate.

Reagents:

-

Substrate (1.0 equiv)

-

Zinc Trifluoromethanesulfinate (2.0 - 3.0 equiv)

-

tert-Butyl Hydroperoxide (TBHP), 70% aq. (3.0 - 5.0 equiv)

-

Solvent: DCM/Water (biphasic) or DMSO

Step-by-Step Workflow:

-

Setup: To a vial containing the heterocycle substrate (0.5 mmol) and Zinc Trifluoromethanesulfinate (1.5 mmol), add DCM (2.0 mL) and water (1.0 mL).

-

Initiation: Cool to 0°C. Add TBHP (1.5 mmol) dropwise.

-

Reaction: Vigorously stir the biphasic mixture. Allow to warm to RT over 4-12 hours.

-

Note: The biphasic system is crucial. The radical generates at the interface; the water solubilizes the salts, while the organic layer protects the radical intermediate.

-

-

Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of sulfinate and TBHP.

-

Workup: Quench with saturated aq. sodium bicarbonate and sodium thiosulfate (to neutralize peroxides). Extract with DCM.

Reactivity Mode B: Desulfinative Cross-Coupling[2]

Electron-deficient sulfinates act as superior nucleophiles in Pd-catalyzed cross-couplings (Desulfitative coupling), replacing unstable boronic acids or stannanes.

The Mechanism: The "Resting State" Difference

Mechanistic studies reveal a critical divergence between phenyl and pyridyl sulfinates.

-

Phenyl Sulfinates: The resting state is the oxidative addition complex. Transmetalation is rate-limiting.

-

Pyridyl Sulfinates: The resting state is the Pd(II)-sulfinate complex .[2] The extrusion of

is rate-limiting due to the chelation of the pyridyl nitrogen to Palladium.

Figure 2: Catalytic cycle for Pd-catalyzed desulfinative cross-coupling, highlighting the stability of the Pd-sulfinate intermediate.

Protocol: Pd-Catalyzed Coupling of Pyridine Sulfinates

Objective: Coupling Sodium 2-Pyridinesulfinate with an Aryl Bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Sodium 2-Pyridinesulfinate (1.5 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) or Pd(dppf)Cl2

-

Base: K2CO3 (2.0 equiv) or Cs2CO3

-

Solvent: Toluene/DMSO (10:1) or 1,4-Dioxane

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

-

Charge: Add Aryl Bromide (0.5 mmol), Sodium Sulfinate (0.75 mmol), Pd catalyst, phosphine ligand, and Base.

-

Solvation: Add degassed solvent (3 mL).

-

Heating: Seal and heat to 100-120°C for 16 hours.

-

Critical Insight: High temperature is required specifically to overcome the activation energy of

extrusion from the stable Pd-N chelate.

-

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Synthesis of Electron-Deficient Sulfinates

Since free electron-deficient sulfinic acids are unstable, they are synthesized and isolated as salts.

The "Sulfone Elimination" Route (Gauthier/Merck Method)

This is the preferred industrial route for generating high-purity sulfinates from methyl sulfones.

-

Substrate: Start with a methyl heteroaryl sulfone (e.g., 2-(methylsulfonyl)pyridine).

-

Alkylation: React with a benzyl halide and base to form the ethyl-benzene derivative.

-

Elimination: Treat with excess KOtBu.[3] The steric bulk forces elimination of styrene, releasing the sulfinate anion.

-

Isolation: Precipitate as the salt.

Reaction Scheme (Conceptual):

References

-

Baran, P. S., et al. "Innate C-H functionalization of heterocycles." Nature, 2012.

-

Willis, M. C., et al. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 2020.[2]

-

Gauthier, D. R., et al. "A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones."[3] Organic Letters, 2016.[3]

-

BenchChem. "Stability of Pyridine-2-sulfonate: A Comparative Guide." BenchChem Technical Notes.

-

Sigma-Aldrich. "Baran Diversinates™ User Guide." Merck/Sigma Technical Library.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloropyrimidine-5-sulfinic Acid

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the purification of crude 2-chloropyrimidine-5-sulfinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during its purification. Our approach is grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule and Its Challenges

2-Chloropyrimidine-5-sulfinic acid is a valuable building block in medicinal chemistry. However, like many sulfinic acids, it presents unique purification challenges. These compounds are often less stable than their sulfonic acid counterparts and can be susceptible to disproportionation and oxidation, particularly at elevated temperatures or under harsh pH conditions.[1][2] Common impurities often include the starting material (2-chloropyrimidine-5-sulfonyl chloride), the over-oxidized product (2-chloropyrimidine-5-sulfonic acid), and various inorganic salts from the synthesis and workup.

This guide will walk you through logical, step-by-step methodologies to overcome these obstacles.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address problems you might face during the purification of 2-chloropyrimidine-5-sulfinic acid.

Issue 1: My final product has low purity, with the starting sulfonyl chloride still present.

Answer:

This is a common issue arising from incomplete reaction or inefficient removal of the non-polar starting material. A multi-step purification strategy involving extraction and recrystallization is highly effective.

Causality: 2-chloropyrimidine-5-sulfonyl chloride is a neutral, non-polar compound, whereas your target, 2-chloropyrimidine-5-sulfinic acid, is acidic. This difference in chemical properties is the key to their separation. Sulfinic acids can be converted to their more water-soluble salt form under basic conditions, allowing for the removal of neutral organic impurities by extraction.[1]

Step-by-Step Protocol: Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude product in a suitable organic solvent in which the sulfonyl chloride is soluble, such as ethyl acetate or dichloromethane.

-

Basification: Add a cold, dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The use of a strong base like sodium hydroxide should be done with caution as it can promote degradation of some pyrimidine derivatives.[3] The sulfinic acid will react to form its sodium salt, which is soluble in the aqueous layer.

-

Extraction: Shake the mixture gently to partition the components. The unreacted, neutral 2-chloropyrimidine-5-sulfonyl chloride will remain in the organic layer.

-

Separation: Separate the aqueous layer containing the sodium 2-chloropyrimidine-5-sulfinate.

-

Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual sulfonyl chloride.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). Your target 2-chloropyrimidine-5-sulfinic acid will precipitate out as a solid.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 2: My product is contaminated with the corresponding sulfonic acid.

Answer:

The presence of 2-chloropyrimidine-5-sulfonic acid is typically due to over-oxidation during the synthesis. Separating these two acidic compounds can be challenging, but it is achievable by leveraging their differential solubility.

Causality: Sulfonic acids are generally more acidic and more water-soluble than the corresponding sulfinic acids.[1] This difference can be exploited during the acidification and precipitation step.

Step-by-Step Protocol: Selective Precipitation

-

Alkaline Solution: Begin by preparing an alkaline aqueous solution of your crude product, as described in the previous protocol, to form the sodium salts of both the sulfinic and sulfonic acids.

-

Controlled Acidification: After washing with an organic solvent to remove any neutral impurities, cool the aqueous solution in an ice bath.

-

Precipitation: Add a dilute acid dropwise with vigorous stirring. The less acidic and less soluble 2-chloropyrimidine-5-sulfinic acid will crystallize out of the solution first, while the more soluble sulfonic acid will remain in the acidic solution.[1]

-

Isolation and Purity Check: Filter the precipitate and analyze its purity using a suitable method like HPLC or ¹H NMR. If sulfonic acid is still present, a careful recrystallization may be necessary.

Workflow for Acidic Impurity Removal

Caption: Selective precipitation workflow.

Issue 3: The yield is very low after recrystallization.

Answer:

Low recovery from recrystallization can be attributed to several factors, including the choice of solvent, excessive heating, or using too much solvent.

Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Sulfinic acids can be thermally labile, so prolonged heating can lead to decomposition.[1]

Troubleshooting Steps:

-

Solvent Selection: The choice of solvent is critical. For sulfinic acids, recrystallization from water (slightly acidified) or ethanol is often successful.[1] A mixed solvent system, such as ethanol/water or dioxane/water, can also be effective. It is advisable to test solubility in various solvents on a small scale first.

| Solvent System | Suitability for Sulfinic Acids | Notes |

| Water (slightly acidic) | High | Good for polar compounds; acidification can suppress dissociation and decrease solubility. |

| Ethanol | Moderate to High | Good for moderately polar compounds.[1] |

| Ethanol/Water | High | A versatile system where the ratio can be tuned to achieve optimal solubility. |

| Dioxane | Moderate | Can be effective for recrystallizing sodium sulfinates.[2] |

| Toluene | Low (for drying) | Useful for azeotropic removal of water from the purified acid.[1] |

-

Minimize Heat: Dissolve the crude product in the minimum amount of boiling solvent. Avoid prolonged boiling to prevent decomposition.

-

Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

-

Concentrate the Mother Liquor: If the yield is still low, you can try to recover more product by carefully concentrating the mother liquor (the solution left after filtration) and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: How should I store purified 2-chloropyrimidine-5-sulfinic acid?

A1: Sulfinic acids can be unstable upon exposure to air and moisture, leading to oxidation.[4] It is best to store the purified solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C).

Q2: What is the best way to monitor the purification process?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You can compare the crude material to the purified fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6] ¹H NMR spectroscopy is also excellent for identifying the presence of impurities.

Q3: My product oiled out instead of crystallizing during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this, you can try the following:

-

Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the saturation point.

-

Allow the solution to cool more slowly.

-

Try a different solvent system with a lower boiling point.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography on silica gel can be used, but it's important to choose the eluent system carefully to avoid prolonged exposure of the sulfinic acid to the acidic silica.[7][8] A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes with a small amount of acetic acid, can be effective. The acetic acid helps to keep the sulfinic acid protonated and reduces tailing on the column.

General Purification Workflow

Caption: A multi-step purification strategy.

References

-

General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia - LookChem. [Link]

-

Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. [Link]

-

Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. [Link]

- Method for preparation of sulfinic acids.

-

Carter, H. E. (1949). Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid. Journal of the American Chemical Society, 72(4), 1466–1471. [Link]

-

Sg. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 24(19), 3581. [Link]

-

The Synthesis of Naturally Occurring Sulfinic Acids. Journal of Sulfur Chemistry. [Link]

- Process for extracting sulfonic acids.

-

Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. (2024). [Link]

- Purification of sulfonic acids.

-

Applications of Sulfinate Salts. Concordia's Spectrum. (2019, December 10). [Link]

-

Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. [Link]

-

Tips & Tricks: Recrystallization. University of Rochester. [Link]

- Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (2018, September 14). [Link]

Sources

- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 2. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 3. Buy 2-Chloropyrimidine-5-sulfonamide | 1155080-09-3 [smolecule.com]

- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]

- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

Technical Support Center: Optimizing Yields in Desulfitative Coupling of Pyrimidine Sulfinates

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for desulfitative coupling reactions involving pyrimidine sulfinates. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this powerful synthetic method. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you optimize your reaction yields and overcome common experimental hurdles.

Introduction to Desulfitative Coupling

The palladium-catalyzed desulfitative cross-coupling of pyrimidine sulfinates with (hetero)aryl halides has emerged as a robust and versatile alternative to traditional methods like the Suzuki-Miyaura reaction for the synthesis of complex pyrimidine-based molecules.[1][2] Pyrimidine motifs are ubiquitous in pharmacologically active compounds, making efficient synthetic routes to these scaffolds highly valuable in drug discovery and development.[1][3][4] Pyrimidine-2-sulfinates, in particular, serve as excellent replacements for the often unstable and difficult-to-prepare pyrimidine-2-boronic acids.[2]

This guide will delve into the critical parameters that govern the success of these reactions, providing you with the knowledge to troubleshoot and optimize your own experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with desulfitative coupling of pyrimidine sulfinates.

Q1: Why is my desulfitative coupling reaction with a pyrimidine sulfinate failing or giving low yields?

A1: Low yields in desulfitative couplings can stem from several factors. Common culprits include:

-

Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and substrate-dependent.[5]

-

Reaction Conditions: Temperature, solvent, and the choice of base play a significant role in reaction efficiency.[1][6]

-

Substrate Quality: The purity of your pyrimidine sulfinate and aryl halide is paramount. Impurities can poison the catalyst.[7]

-

Degassing: Inadequate removal of oxygen can lead to catalyst deactivation and homocoupling side reactions.[8]

Q2: What is the general mechanism for the palladium-catalyzed desulfitative coupling of pyrimidine sulfinates?

A2: The catalytic cycle, as illustrated below, typically involves:

-

Reduction of Pd(II) to Pd(0): The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[9][10]

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the (hetero)aryl halide.[9][10]

-

Transmetalation: The pyrimidine sulfinate salt coordinates to the palladium center.[10][11]

-

SO₂ Extrusion: A key step is the extrusion of sulfur dioxide from the palladium complex.[5][10][11]

-

Reductive Elimination: The final step regenerates the Pd(0) catalyst and forms the desired C-C bond of the product.[10][12]

Caption: Generalized catalytic cycle for Pd-catalyzed desulfitative coupling.

Q3: How do I choose the right palladium catalyst and ligand for my specific pyrimidine sulfinate and coupling partner?

A3: There is no one-size-fits-all answer. However, some general guidelines are:

-

Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[9]

-

Ligands: Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) and N-heterocyclic carbenes (NHCs) are often successful.[5][9][13] The choice of ligand can significantly influence selectivity, especially in di- or poly-halogenated pyrimidines.[13][14] For challenging substrates, screening a variety of ligands is recommended.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows unreacted starting materials with little to no desired product formation.

| Potential Cause | Explanation & Recommended Action |

| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have been deactivated. Solution: Ensure rigorous degassing of your reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes. Consider using a more robust Pd(0) source or a different precatalyst/ligand combination.[5] |

| Suboptimal Base | The base is crucial for the reaction, and its strength and solubility can impact the outcome.[6][9] Solution: Potassium carbonate (K₂CO₃) is a common choice.[6][9] However, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective in certain cases.[15] A base screen is advisable for new substrate combinations. |

| Incorrect Solvent | The solvent affects the solubility of reactants and the stability of catalytic intermediates.[16][17][18] Solution: Aprotic polar solvents like DMSO, DMF, or 1,4-dioxane are often effective.[6][16] Toluene is also a viable option. If solubility is an issue, consider a solvent screen. |

| Insufficient Temperature | Desulfitative couplings often require elevated temperatures (e.g., 110-150 °C) to proceed at a reasonable rate.[6][9] Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for decomposition of starting materials or products. Microwave irradiation can sometimes accelerate the reaction. |

Problem 2: Formation of Significant Side Products

Symptom: Multiple spots are observed on TLC, or LC-MS reveals masses corresponding to undesired products.

| Potential Cause | Explanation & Recommended Action |

| Homocoupling of Pyrimidine Sulfinate | This occurs when two molecules of the pyrimidine sulfinate couple with each other. It can be promoted by the presence of oxygen or inefficient generation of the active Pd(0) catalyst.[8] Solution: Improve degassing procedures. Ensure the Pd(II) precatalyst is effectively reduced. Sometimes, adding a small amount of a reducing agent can help, but this should be done with caution. |

| Protodeboronation (if using a boronic acid derivative as the coupling partner) | In Suzuki-type couplings, the boronic acid can react with residual water or protic solvents to form the corresponding arene, reducing the amount available for cross-coupling.[15] Solution: Use anhydrous solvents and reagents. Ensure the base is thoroughly dried before use. |